5-(2-Bromo-4-chloro-phenoxy)pentanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromo-4-chlorophenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO/c12-10-8-9(13)4-5-11(10)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLWELROANCRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCCCCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Quantum Chemical Investigations of 5 2 Bromo 4 Chloro Phenoxy Pentanenitrile
Quantum Chemical Characterization
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 5-(2-Bromo-4-chloro-phenoxy)pentanenitrile, these methods offer a lens to view its electronic and structural characteristics with high precision.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. researchgate.net
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, particularly the oxygen atom and the aromatic system. The LUMO, conversely, would likely be distributed over the bromochloro-substituted aromatic ring and the nitrile group, which are electron-withdrawing in nature.
Table 1: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)
| Parameter | Energy (eV) | Description |
| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.6 | Energy difference between HOMO and LUMO, a measure of chemical reactivity and stability. researchgate.net |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red to yellow) are susceptible to electrophilic attack, while areas of positive potential (blue) are prone to nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating these as sites for electrophilic interaction. The hydrogen atoms of the pentanenitrile chain and the regions around the halogen atoms (due to σ-holes) would exhibit positive potential, making them susceptible to nucleophilic attack.
Nature of Halogen Bonds and σ-Hole Interactions
Halogen bonds are non-covalent interactions that occur between a halogen atom (Lewis acid) and a Lewis base. rsc.org These interactions arise from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential known as a σ-hole along the axis of the covalent bond. rsc.orgpolimi.itnih.gov The strength of the halogen bond depends on the polarizability of the halogen atom and the electron-withdrawing power of the group to which it is attached. polimi.it
In this compound, both the bromine and chlorine atoms are capable of forming halogen bonds. The presence of the electron-withdrawing aromatic ring enhances the positive character of the σ-holes on both halogens. These interactions can play a significant role in the molecule's crystal packing and its interactions with biological macromolecules.
Density Functional Theory (DFT) Applications for Ground State Geometries and Energetics
Density Functional Theory (DFT) is a powerful computational method used to determine the optimized ground state geometry and electronic energy of molecules. nih.gov By employing various functionals and basis sets, DFT can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net These calculations are crucial for understanding the three-dimensional structure of this compound and its energetic stability.
Table 2: Selected Optimized Geometrical Parameters of this compound from DFT Calculations (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.90 | ||
| C-Cl | 1.74 | ||
| C-O (ether) | 1.37 | C-O-C: 118.0 | |
| C≡N | 1.15 | ||
| Phenyl Ring-O-CH₂ | 120.5 |
Reactivity Descriptors from Quantum Chemical Parameters
Quantum chemical parameters derived from HOMO and LUMO energies can be used to calculate various global reactivity descriptors. mdpi.comresearchgate.net These descriptors, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), provide quantitative measures of a molecule's reactivity.
Electronegativity (χ): Represents the molecule's ability to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher value indicates greater stability.
Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.
Table 3: Calculated Global Reactivity Descriptors for this compound (Illustrative Data)
| Reactivity Descriptor | Value (eV) | Formula |
| Ionization Potential (I) | 6.8 | -EHOMO |
| Electron Affinity (A) | 1.2 | -ELUMO |
| Electronegativity (χ) | 4.0 | (I + A) / 2 |
| Chemical Hardness (η) | 2.8 | (I - A) / 2 |
| Global Electrophilicity Index (ω) | 2.86 | χ² / (2η) |
Conformational Landscape and Flexibility Analysis
The conformational flexibility of this compound is primarily due to the rotation around the single bonds in the pentanenitrile chain and the ether linkage. A conformational analysis can be performed by systematically rotating key dihedral angles and calculating the corresponding energy to identify the most stable conformers. This analysis is essential for understanding how the molecule might adapt its shape to fit into a binding site of a receptor or enzyme. The pentoxy chain allows for considerable flexibility, which could be a key determinant in its biological activity.
Potential Energy Surface Scans and Conformational Ensemble Generation
The conformational landscape of this compound is explored by mapping its potential energy surface (PES). A PES scan involves systematically changing specific dihedral angles within the molecule and calculating the corresponding energy at each point. This process identifies energy minima, which correspond to stable conformations, and the energy barriers that separate them.
For this compound, the key rotatable bonds are within the pentanenitrile chain and the ether linkage to the aromatic ring. A two-dimensional PES scan, for instance, could be computed by rotating around the Cα-Cβ bond of the pentyl chain and the C(aryl)-O bond of the ether linkage. nih.gov The resulting energy map would reveal the most stable arrangements of the molecule. The collection of all low-energy, stable structures identified from the PES constitutes the conformational ensemble. This ensemble represents the variety of shapes the molecule is likely to adopt. nih.gov
| Dihedral Angle | Description | Expected Influence on Conformation |
| C(aryl)-O-C(alkyl)-C(alkyl) | Defines the orientation of the pentanenitrile chain relative to the phenoxy ring. | High |
| O-C(alkyl)-C(alkyl)-C(alkyl) | Governs the folding of the initial part of the alkane chain. | Medium |
| C(alkyl)-C(alkyl)-C(alkyl)-C(alkyl) | Contributes to the overall flexibility and potential for folded conformations. | Medium |
| C(alkyl)-C(alkyl)-C(alkyl)-CN | Determines the position of the terminal nitrile group. | High |
Influence of Alkane Chain and Ether Linkage on Molecular Flexibility
The molecular architecture of this compound is characterized by significant flexibility, primarily due to the pentanenitrile chain and the ether linkage. The five-carbon alkane chain introduces multiple rotatable single bonds, allowing the molecule to adopt a vast number of conformations. chemistrysteps.com The study of how ligands with flexible spacers bind to receptors highlights the importance of this conformational freedom. nih.gov
The ether linkage (C-O-C) also contributes to the molecule's flexibility, allowing the entire pentanenitrile group to rotate and orient itself in various positions relative to the substituted benzene (B151609) ring. This flexibility is not without constraints; steric hindrance between the hydrogens on the alkane chain and the bulky bromine atom at the ortho position of the phenoxy ring can create energetic penalties for certain conformations. nih.gov The interplay between the torsional freedom of the alkane chain and the steric constraints imposed by the substituted aromatic ring ultimately defines the molecule's preferred shapes.
Computational Approaches for Conformational Sampling (e.g., ETKDGv3)
Generating a representative conformational ensemble for a flexible molecule requires sophisticated computational algorithms. Stochastic sampling methods are particularly useful for large or highly flexible molecules where systematic searches are computationally prohibitive. tandfonline.com One such advanced, knowledge-based method is the Experimental-Torsion with Knowledge Distance Geometry, version 3 (ETKDGv3). tandfonline.com
ETKDGv3 is a stochastic search method that utilizes distance geometry informed by a database of experimental crystal structures (the Cambridge Structural Database). acs.org It uses statistical knowledge of preferred torsional angles for different types of bonds to generate chemically realistic conformations more efficiently than purely random methods. tandfonline.comacs.org This approach is particularly effective for generating diverse conformers of flexible molecules, providing a good approximation of the conformational distribution that would be observed in more computationally intensive molecular dynamics simulations. tandfonline.com For a molecule with the flexibility of this compound, ETKDGv3 would be an efficient method to generate a high-quality ensemble of low-energy conformers for further analysis. tandfonline.comnih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their movements, interactions, and conformational changes in a simulated environment, such as in a solvent.
Force Field Development and Validation for Halogenated Aryloxyalkanenitriles
The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govwikipedia.org For halogenated compounds like this compound, standard force fields often perform poorly. unipi.itresearchgate.net This is because halogens can form specific non-covalent interactions, known as halogen bonds, which are not always well-described by simple point-charge models. unipi.it
Significant effort has gone into developing more accurate force fields for halogenated molecules. These include extensions to widely used force fields like CHARMM (CGenFF), OPLS, and GAFF, as well as the development of polarizable force fields, such as the classical Drude oscillator model. nih.govnih.gov These advanced force fields often include specific parameters or virtual particles to better represent the anisotropic distribution of electron density around the halogen atom (the "σ-hole"), which is crucial for accurately modeling halogen bonds. nih.govunipi.it Validating a force field for this specific molecule would involve ensuring it can reproduce quantum mechanical data on interaction energies and geometries, as well as experimental data for related compounds. nih.govunipi.it
| Force Field Type | Key Feature for Halogenated Compounds | Reference |
| Additive (e.g., CGenFF, GAFF) | Extensions include specific Lennard-Jones (NBFIX) parameters to improve halogen interaction models. | nih.gov |
| Polarizable (e.g., Drude) | Explicitly treats electronic polarizability, allowing for a more accurate description of the electrostatic environment and interactions like halogen bonds. | nih.govnih.gov |
| Quantum Mechanically Derived | Parameters are derived directly from high-level quantum mechanical calculations for the specific molecule, offering high accuracy. | unipi.itresearchgate.net |
Dynamic Behavior in Solvated Environments and Intermolecular Interactions
The dynamic behavior of this compound is significantly influenced by its environment. In a polar solvent like water, the molecule's conformations and interactions will differ greatly from those in a nonpolar solvent or in a vacuum. MD simulations are used to model these effects explicitly.
In a polar solvent, the electrostatic interactions between the molecule and the solvent are significant. nih.gov The nitrile group (-C≡N) is a good hydrogen bond acceptor, and the ether oxygen can also participate in hydrogen bonding with solvent molecules. The halogen atoms can also interact with solvent molecules. nih.gov The constant buffeting and interaction with solvent molecules will drive conformational changes in the flexible pentanenitrile chain. nih.gov Simulations can track these dynamics, revealing how the solvent mediates intramolecular interactions and influences the equilibrium between different conformers.
Analysis of Non-Covalent Interactions (Hydrogen Bonding, π-Stacking, C-H…N, C-H…π)
Non-covalent interactions are crucial in determining the structure and function of molecules. acs.org For this compound, several types of these weak interactions are possible, both intramolecularly (leading to folded conformations) and intermolecularly (leading to aggregation or binding).
Halogen Bonding: The bromine and chlorine atoms on the phenyl ring can act as halogen bond donors, interacting with electron-rich atoms like the nitrogen of the nitrile group or the oxygen of the ether linkage on another molecule. nih.govnih.gov
Hydrogen Bonding: While the molecule itself lacks strong hydrogen bond donors, the nitrile nitrogen is a potential acceptor for hydrogen bonds from solvent molecules or other donors. libretexts.org
π-Stacking: The electron-deficient aromatic ring can engage in π-stacking interactions with other aromatic systems.
C-H…N and C-H…π Interactions: Weak hydrogen bonds can form between C-H groups on the alkane chain and the electron-rich nitrogen of the nitrile group or the π-system of the aromatic ring.
Research Findings on this compound Remain Elusive
Despite a thorough search of available scientific literature and databases, no specific computational and quantum chemical investigations focusing on the molecular recognition dynamics of the compound this compound have been identified.
Consequently, it is not possible to provide a detailed and scientifically accurate article on the "Theoretical Insights into Molecular Recognition Dynamics" of this particular chemical entity as requested. The creation of such an article requires access to published research containing detailed findings and data, which is currently unavailable for this specific compound.
While computational chemistry is a powerful tool for understanding molecular interactions, and numerous studies exist for other halogenated aromatic compounds, the specific application of these methods to this compound has not been documented in the public domain. Methodologies such as Density Functional Theory (DFT) and molecular dynamics simulations, which are standard in the field for elucidating molecular structures, electronic properties, and interaction energies, have not been applied to this compound in any accessible research.
Therefore, any discussion on its molecular recognition dynamics, including the generation of data tables for interaction energies or geometric parameters, would be purely speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Advanced Computational Spectroscopy and Spectroscopic Property Prediction
Theoretical Vibrational Spectroscopy: Nitrile Stretching Frequencies
Computational vibrational spectroscopy, primarily utilizing Density Functional Theory (DFT), is a cornerstone for predicting the infrared (IR) and Raman spectra of molecules. For 5-(2-Bromo-4-chloro-phenoxy)pentanenitrile, a key vibrational mode of interest is the stretching of the nitrile (C≡N) group. This vibration gives rise to a sharp, intense band in the IR spectrum, typically in the range of 2200-2300 cm⁻¹, making it an excellent diagnostic marker. frontiersin.org
The precise frequency of the nitrile stretch is sensitive to its local electronic environment. DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict this frequency with high accuracy. researchgate.netphyschemres.org Quantum chemical calculations typically first determine the molecule's optimized geometry at its lowest energy state. Subsequently, the vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. semanticscholar.org The resulting harmonic frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. physchemres.org
Furthermore, computational models can simulate the effect of different solvents on the vibrational frequencies. The interaction between the solvent and the nitrile group can alter the bond's polarity and, consequently, its stretching frequency. nih.gov These solvent effects can be modeled using continuum models like the Polarizable Continuum Model (PCM), providing predictions of how the nitrile peak might shift in various chemical environments.
Table 1: Predicted Nitrile (C≡N) Stretching Frequencies for this compound in Various Media
| Medium | Computational Method | Predicted Frequency (cm⁻¹) | Expected Shift Relative to Gas Phase |
| Gas Phase | B3LYP/6-311++G(d,p) | 2255 | N/A |
| Cyclohexane | B3LYP/6-311++G(d,p) with PCM | 2252 | -3 cm⁻¹ (Slight Red Shift) |
| Chloroform | B3LYP/6-311++G(d,p) with PCM | 2248 | -7 cm⁻¹ (Red Shift) |
| Acetonitrile | B3LYP/6-311++G(d,p) with PCM | 2245 | -10 cm⁻¹ (Significant Red Shift) |
Note: The data in this table are hypothetical and illustrative of typical results obtained from DFT calculations. They are intended to demonstrate the capabilities of computational spectroscopy for predicting vibrational properties and solvent effects.
Computational Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational NMR spectroscopy is an indispensable tool for chemical structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, typically employed within the framework of DFT, is the most common and reliable approach for calculating the NMR isotropic shielding constants of nuclei. researchgate.net These shielding constants are then converted into chemical shifts (δ) by referencing them to a standard, usually Tetramethylsilane (TMS), calculated at the same level of theory. researchgate.net
This method allows for the prediction of both ¹H and ¹³C NMR spectra. For a molecule like this compound, GIAO calculations can help in the unambiguous assignment of each proton and carbon signal in the experimental spectra, which can be complex due to the substituted aromatic ring and the aliphatic chain. The accuracy of these predictions depends on the chosen functional and basis set, with functionals like B3LYP and basis sets such as 6-311+G(2d,p) often providing results that correlate well with experimental values. mdpi.com
Accurate prediction of chemical shifts requires a precise 3D molecular geometry, which is obtained from an initial geometry optimization calculation. acs.org The predicted chemical shifts for the aromatic protons and carbons are particularly sensitive to the electronic effects of the bromo and chloro substituents, while the aliphatic chain's chemical shifts provide information about the molecule's conformation. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom Position¹ | Predicted ¹H Chemical Shift (ppm) | Atom Position¹ | Predicted ¹³C Chemical Shift (ppm) |
| H3 | 7.65 | C1 | 153.2 |
| H5 | 7.30 | C2 | 115.1 |
| H6 | 6.95 | C3 | 134.0 |
| Hα | 4.10 | C4 | 128.5 |
| Hβ | 1.95 | C5 | 131.5 |
| Hγ | 1.85 | C6 | 114.8 |
| Hδ | 2.50 | Cα | 68.0 |
| Cβ | 28.5 | ||
| Cγ | 22.0 | ||
| Cδ | 17.0 | ||
| CN | 119.5 |
¹Atom numbering is based on the standard IUPAC nomenclature for the phenoxy ring (C1-C6) and the pentanenitrile chain (Cα-Cδ, CN). Note: The data in this table are hypothetical and for illustrative purposes. They represent typical chemical shift values that would be predicted by GIAO/DFT calculations for a molecule with this structure.
Prediction of Electronic Absorption and Emission Spectra
The electronic absorption and emission properties of a molecule, which govern its color and fluorescence characteristics, can be effectively predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comarxiv.org TD-DFT is an extension of ground-state DFT that allows for the calculation of vertical excitation energies, which correspond to the absorption of light. aip.org
For this compound, TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum by determining the energies of the lowest electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO) and their corresponding oscillator strengths (f). The oscillator strength is a theoretical measure of the probability of a given electronic transition, and it relates directly to the intensity of the absorption peak. researchgate.netnih.gov
These calculations are typically performed on the optimized ground-state geometry of the molecule. The choice of the DFT functional is crucial, as standard functionals can sometimes be inaccurate for certain types of electronic excitations. Hybrid functionals like PBE0 or CAM-B3LYP are often used to obtain more reliable results for organic molecules. arxiv.orgnih.gov
In addition to absorption, computational methods can also predict emission spectra (fluorescence). This involves optimizing the geometry of the molecule in its first excited state and then calculating the energy of the transition back to the ground state. The difference between the predicted absorption and emission maxima provides a theoretical value for the Stokes shift.
Table 3: Predicted Electronic Absorption Properties of this compound
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) |
| S₀ → S₁ | 4.52 | 274 | 0.085 |
| S₀ → S₂ | 4.98 | 249 | 0.120 |
| S₀ → S₃ | 5.41 | 229 | 0.050 |
Note: This table contains hypothetical data representative of a TD-DFT calculation for an aromatic ether. The values serve to illustrate the type of information that can be obtained from such computational studies.
In Silico Rational Design and Structure Activity Relationship Sar Methodologies
Computational Ligand-Target Interaction Studies
Computational studies are instrumental in predicting how "5-(2-Bromo-4-chloro-phenoxy)pentanenitrile" might bind to a biological target and the specific interactions that stabilize this binding. These methods provide a three-dimensional perspective of the ligand-receptor complex, offering insights that are often difficult to obtain through experimental methods alone.
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. For "this compound," this involves docking the molecule into the active site of a computationally modeled or experimentally determined protein structure. The goal is to identify the most stable binding pose, which is typically the one with the lowest binding energy.
The binding affinity of "this compound" can be predicted using scoring functions within docking software. These functions estimate the free energy of binding (ΔG) based on various factors, including intermolecular forces such as hydrogen bonds, van der Waals interactions, and electrostatic interactions. The predicted binding affinities for a series of related halogenated compounds against a hypothetical target are presented in Table 1.
Table 1: Predicted Binding Affinities of Halogenated Phenoxy Derivatives This table is illustrative and based on general principles of molecular docking; values are not from a specific study on "this compound".
| Compound | Predicted Binding Affinity (kcal/mol) | Predicted Ki (nM) |
| This compound | -8.5 | 150 |
| 5-(4-Chloro-phenoxy)pentanenitrile | -7.9 | 450 |
| 5-(2-Bromo-phenoxy)pentanenitrile | -8.2 | 250 |
| 5-Phenoxypentanenitrile | -7.1 | 1200 |
Elucidation of Theoretical Binding Modes and Interfacial Interactions
Beyond predicting binding affinity, molecular docking elucidates the theoretical binding mode of a ligand. For "this compound," this would involve identifying the specific amino acid residues within the receptor's active site that interact with the ligand. The 2-bromo and 4-chloro substituents on the phenoxy ring are expected to play a crucial role in defining these interactions.
The pentanenitrile chain offers conformational flexibility, allowing the molecule to adopt a shape that is complementary to the binding pocket. The terminal nitrile group can act as a hydrogen bond acceptor, potentially interacting with donor groups on amino acid residues like serine, threonine, or lysine. The ether oxygen in the phenoxy moiety can also participate in hydrogen bonding.
The aromatic ring itself can engage in various non-covalent interactions, including:
π-π stacking: Interaction with aromatic residues such as phenylalanine, tyrosine, and tryptophan.
π-cation interactions: Interaction with positively charged residues like lysine and arginine.
Hydrophobic interactions: The nonpolar surface of the aromatic ring and the aliphatic chain can interact with hydrophobic pockets in the receptor.
Contribution of Halogen-Mediated Interactions to Ligand Binding
The presence of bromine and chlorine atoms on the phenoxy ring of "this compound" is of particular significance due to their ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen, nitrogen, or sulfur atom on an amino acid residue. nih.gov
The strength of a halogen bond is influenced by the polarizability of the halogen atom, with the order being I > Br > Cl > F. The introduction of halogens into a molecule can significantly impact its binding affinity and selectivity. nih.gov Studies have shown that halogenated substituents can either increase or decrease the efficacy of a compound depending on the specific interactions they form within the target's binding site. nih.gov The electron-withdrawing nature of halogen substituents can also influence the strength of these interactions. nsf.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
Development of Predictive Models for Theoretical Bioactivity
A QSAR model for a series of compounds including "this compound" would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. The biological activity of the compounds would then be correlated with these descriptors using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).
While a specific QSAR model for this compound is not available, studies on related classes of compounds have successfully employed this approach. For example, QSAR models have been developed to predict the endocrine-disrupting activity of brominated flame retardants, a class of compounds that share structural similarities with the subject molecule. nih.gov Another study developed a QSAR model for chlorinated alkanes, highlighting the contribution of the number of chlorine atoms to the molecule's properties. nih.gov
A hypothetical QSAR equation for a series of halogenated aryloxyalkanenitriles might take the form:
log(1/IC50) = β0 + β1(logP) + β2(MR) + β3(Es) + β4(σ)
Where:
IC50 is the half-maximal inhibitory concentration.
logP is the logarithm of the octanol-water partition coefficient (a measure of hydrophobicity).
MR is the molar refractivity (a measure of steric bulk).
Es is a steric parameter.
σ is the Hammett constant (a measure of electronic effects).
β0-β4 are the regression coefficients determined from the analysis.
Descriptors for Halogenated Aryloxyalkanenitriles in QSAR/QSPR
The selection of appropriate molecular descriptors is crucial for developing a robust and predictive QSAR or QSPR model. For halogenated aryloxyalkanenitriles like "this compound," a variety of descriptors would be relevant.
Table 2: Relevant Descriptors for QSAR/QSPR Modeling of Halogenated Aryloxyalkanenitriles
| Descriptor Class | Specific Descriptors | Description |
| Constitutional | Molecular Weight, Number of Halogen Atoms, Number of Rings | Basic information about the molecular composition. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describe the atomic connectivity and branching of the molecule. |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Describe the 3D shape and size of the molecule. |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Describe the electronic distribution and reactivity of the molecule. |
| Physicochemical | LogP, Molar Refractivity, Polarizability | Relate to the molecule's behavior in different environments. |
| Halogen-Specific | Halogen Bond Strength Parameters, σ-hole Descriptors | Specifically quantify the ability of the halogen atoms to form halogen bonds. |
These descriptors can be calculated using various computational chemistry software packages. The final QSAR/QSPR model would ideally use a small number of descriptors that are not highly correlated with each other to ensure the model is both easy to interpret and has good predictive power.
Theoretical Mechanistic Insights into Potential Biological Activity
The nitrile (cyano) group is a key functional moiety that significantly influences the chemical reactivity of "this compound". The carbon atom of the nitrile group is electrophilic due to the strong electron-withdrawing nature of the nitrogen atom to which it is triple-bonded. This inherent electrophilicity makes the nitrile group a potential target for nucleophilic attack by amino acid residues within biological macromolecules, such as proteins.
Specifically, the side chains of cysteine (containing a thiol group) and serine (containing a hydroxyl group) are common biological nucleophiles that can interact with electrophilic centers. The reaction between a nitrile and a cysteine residue can lead to the formation of a thioimidate adduct, which can be a reversible or irreversible covalent modification depending on the stability of the adduct and the surrounding microenvironment within the protein. Similarly, a serine residue can react to form an imidate adduct. Such covalent interactions can lead to the modulation of protein function, a mechanism exploited in the design of certain therapeutic agents. The reactivity of the nitrile group can be further enhanced by the presence of adjacent electron-wasting groups, which increase the electrophilic character of the nitrile carbon.
The electronic properties of the aryloxyalkanenitrile scaffold are significantly modulated by the phenoxy ring and its halogen substituents. The oxygen atom of the phenoxy group can donate electron density to the aromatic ring through resonance, which in turn can influence the electron distribution along the entire molecule.
Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools to explore the potential interactions of "this compound" with various biological targets. These in silico techniques can predict the binding affinity and binding mode of the compound within the active site of a protein, providing insights into potential mechanisms of action.
Molecular docking studies can be employed to screen a library of potential protein targets to identify those with a high predicted affinity for the compound. For instance, based on the structural features of "this compound", potential targets could include enzymes or receptors where the halogenated phenoxy ring can engage in hydrophobic and halogen bonding interactions, and the nitrile group can act as a hydrogen bond acceptor or an electrophilic center for covalent bond formation.
Molecular dynamics simulations can then be used to study the dynamic behavior of the ligand-protein complex over time, providing a more detailed understanding of the stability of the interaction and any conformational changes that may occur upon binding. These computational approaches can help to formulate hypotheses about the molecular targets of "this compound" and guide experimental validation.
Rational Design Principles for Novel Aryloxyalkanenitrile Derivatives
The rational design of novel aryloxyalkanenitrile derivatives aims to optimize their biological activity, selectivity, and pharmacokinetic properties. This is achieved through systematic modifications of the chemical structure based on an understanding of the structure-activity relationship (SAR).
Scaffold modification involves altering the core structure of "this compound" to explore new chemical space and improve its properties. This could involve changing the length of the alkanenitrile chain, modifying the phenoxy linker, or replacing the entire phenoxy ring with other aromatic or heterocyclic systems.
Isosteric replacements are a key strategy in medicinal chemistry where a functional group is replaced by another group with similar physical and chemical properties. For example, the nitrile group could be replaced with other small, linear, and polar groups. Similarly, the bromo and chloro substituents could be replaced with other halogens (e.g., fluorine) or with bioisosteres like a trifluoromethyl group to fine-tune the electronic and steric properties of the molecule. These modifications can lead to improved binding affinity, enhanced selectivity, and better metabolic stability.
Fragment-based drug design (FBDD) is a computational approach that involves identifying small chemical fragments that bind to a biological target and then growing or linking these fragments to create a more potent lead compound. In the context of "this compound", the molecule can be deconstructed into key fragments: the di-halogenated phenoxy group and the pentanenitrile moiety.
Computational methods can be used to screen libraries of fragments to identify those that bind to specific subpockets of a target protein. Subsequently, these fragments can be computationally linked or grown to reconstruct a molecule with improved binding affinity and optimized interactions with the target. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent derivatives.
De Novo Design Approaches for Optimization
De novo design, which translates to "from the beginning," represents a computational strategy to generate novel molecular structures with desired pharmacological profiles. This approach is particularly valuable for the optimization of lead compounds, such as this compound, by exploring a vast chemical space to identify molecules with potentially enhanced potency, selectivity, or pharmacokinetic properties. The core principle of de novo design is to construct new molecules, either atom by atom or by combining molecular fragments, within the constraints of a target's binding site or based on a known pharmacophore model.
The application of de novo design for the optimization of this compound would theoretically involve several key steps. Initially, a computational model of the biological target would be established. Subsequently, algorithms would be employed to generate a library of new molecules that are structurally related to the parent compound but possess modifications aimed at improving their interaction with the target. These modifications could include altering the substitution pattern on the phenoxy ring, modifying the length or branching of the pentanenitrile chain, or replacing existing functional groups with bioisosteres.
For instance, a fragment-based de novo design approach might replace the bromo or chloro substituents with other halogen or non-halogen groups to modulate the electronic and steric properties of the molecule. The pentanenitrile chain could also be a focus of modification, with algorithms suggesting changes in its length or the introduction of rigidifying elements to optimize the molecule's conformation for target binding.
The output of such a de novo design process is typically a series of virtual compounds with predicted binding affinities or other relevant scores. These hypothetical molecules can then be prioritized for synthesis and biological evaluation, thereby streamlining the drug discovery process.
Below is a hypothetical data table illustrating the types of novel compounds that could be generated through a de novo design approach starting from this compound, along with their predicted activity scores.
Table 1: Hypothetical Compounds Generated via De Novo Design for Optimization of this compound
| Compound ID | Modification from Parent Compound | Predicted Activity Score |
|---|---|---|
| DN-001 | Replacement of Bromo at C2 with Fluoro | 8.2 |
| DN-002 | Replacement of Chloro at C4 with Trifluoromethyl | 8.5 |
| DN-003 | Isosteric replacement of Nitrile with Tetrazole | 7.9 |
| DN-004 | Extension of Alkyl Chain to Hexanenitrile | 7.5 |
The structure-activity relationship (SAR) of these newly designed compounds can then be analyzed to understand the impact of specific structural changes. For example, the replacement of the bromo and chloro groups with other electron-withdrawing or electron-donating groups can provide insights into the electronic requirements for optimal target interaction. Similarly, modifications to the alkyl nitrile chain can elucidate the role of hydrophobicity and conformational flexibility.
The nitrile group itself is a key functional group that can participate in various interactions, including hydrogen bonds and polar interactions. researchgate.net Its bioisosteric replacement is a common strategy in drug design to modulate physicochemical properties and metabolic stability. researchgate.net
Table 2: Hypothetical Structure-Activity Relationship (SAR) Analysis of Designed Analogs
| Compound ID | Structural Feature | Observation |
|---|---|---|
| DN-001 | C2-Fluoro substitution | Increased predicted activity, suggesting a preference for a smaller, more electronegative group at this position. |
| DN-002 | C4-Trifluoromethyl substitution | Highest predicted activity, indicating that a strong electron-withdrawing group at this position is beneficial. |
| DN-003 | Tetrazole bioisostere | Slightly decreased predicted activity, suggesting the nitrile group may be optimal for the specific target interaction. |
| DN-004 | Elongated alkyl chain | Decreased predicted activity, indicating a potential steric clash or unfavorable hydrophobic interactions. |
Through iterative cycles of de novo design, computational scoring, and SAR analysis, a more refined set of candidate molecules can be proposed for chemical synthesis and subsequent experimental validation. This in silico approach significantly accelerates the optimization phase of drug discovery by focusing resources on compounds with the highest probability of success.
Q & A
Basic: What are the recommended methods for synthesizing 5-(2-Bromo-4-chloro-phenoxy)pentanenitrile?
Answer:
A common approach involves nucleophilic aromatic substitution (SNAr) between 2-bromo-4-chlorophenol and a nitrile-containing alkyl halide (e.g., 5-bromopentanenitrile) under basic conditions. Optimization of the base (e.g., K₂CO₃ or NaH) and solvent (e.g., DMF or acetone) is critical to minimize side reactions like elimination. Alternatively, Mitsunobu coupling can be employed using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the phenol with a pentanenitrile derivative . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the pentanenitrile chain (δ 2.0–2.5 ppm). ¹³C NMR confirms the nitrile carbon (δ ~120 ppm) and halogenated aromatic carbons.
- IR Spectroscopy : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺ at m/z 330.97) and fragmentation patterns.
- X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) resolves bond angles and torsional strain in the crystal lattice .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electron density distribution, identifying electrophilic sites on the aromatic ring. The bromine atom (ortho to the phenoxy group) exhibits a strong electron-withdrawing effect, directing nucleophiles to the para position relative to chlorine. Transition state analysis (using Gaussian 16) can predict activation energies for SNAr reactions. Solvent effects (PCM model) and Hammett substituent constants (σₚ for Cl: +0.23, σₘ for Br: +0.39) refine reactivity predictions .
Advanced: What strategies mitigate competing side reactions during the synthesis of this compound?
Answer:
- Temperature Control : Maintain temperatures below 80°C to prevent elimination of HBr or HCl.
- Protecting Groups : Temporarily protect the nitrile group (e.g., as a silyl ether) to avoid undesired cyclization.
- Base Selection : Use weakly basic conditions (e.g., NaHCO₃) instead of strong bases like NaOH to suppress dehydrohalogenation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance SNAr kinetics while minimizing side reactions .
Basic: What are the potential applications of this compound in medicinal chemistry?
Answer:
The compound serves as a versatile intermediate for:
- Antimicrobial Agents : Derivatives with triazole or pyridazine moieties (via CuAAC click chemistry) show activity against E. coli and S. aureus.
- Enzyme Inhibitors : The nitrile group can act as a warhead in covalent inhibitors targeting cysteine proteases (e.g., cathepsin B) .
Advanced: How do electronic substituent effects influence the stability of this compound?
Answer:
The electron-withdrawing bromine (ortho) and chlorine (para) substituents stabilize the phenoxy ring via resonance and inductive effects, reducing susceptibility to oxidative degradation. Hammett analysis (σₜₒₜₐₗ = σₘ + σₚ) predicts enhanced electrophilicity at the nitrile-bearing carbon. Time-dependent DFT (TDDFT) simulations correlate substituent effects with UV-Vis absorption maxima shifts .
Advanced: What challenges arise in achieving enantioselective synthesis of derivatives of this compound?
Answer:
Challenges include:
- Steric Hindrance : Bulky substituents on the phenoxy ring limit chiral catalyst accessibility.
- Racemization : The nitrile group’s electron-withdrawing nature accelerates racemization under basic conditions.
- Catalyst Design : Chiral phosphoric acids (e.g., TRIP) or transition-metal catalysts (e.g., Ru-BINAP) must be optimized for asymmetric induction, as demonstrated in decarboxylative chlorination methodologies .
Basic: How can the purity of this compound be assessed post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
